
Vindoline
Vue d'ensemble
Description
Composé 1 activateur de procaspase, communément appelé PAC1, est un composé chimique synthétique qui induit sélectivement l’apoptose dans les cellules cancéreuses. Il a été découvert dans le laboratoire du professeur Paul Hergenrother à l’Université de l’Illinois à Urbana-Champaign. PAC1 a suscité un intérêt considérable en raison de sa capacité à activer la procaspase-3, une forme inactive de l’enzyme caspase-3, qui joue un rôle crucial dans la phase d’exécution de l’apoptose cellulaire .
Applications De Recherche Scientifique
Anticancer Properties
Vindoline is recognized for its role in cancer treatment due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It is often studied in conjunction with other Vinca alkaloids, such as vincristine and vinblastine, which are established chemotherapeutic agents.
Case Study: this compound's Mechanism in Cancer Cells
- Study Focus : The interaction of this compound with DNA and its impact on transcription factors involved in cell proliferation.
- Findings : this compound was shown to interact with the minor groove of DNA, leading to alkylation of guanine, which disrupts normal cellular functions and promotes apoptosis in cancer cells .
Osteoclastogenesis Inhibition
Recent studies have demonstrated this compound's ability to inhibit osteoclast differentiation, making it a potential candidate for treating osteolytic bone diseases such as osteoporosis.
Research Highlights
- Study : this compound's effect on RANKL-induced osteoclastogenesis.
- Results : this compound significantly reduced the formation of osteoclasts from bone marrow macrophages (BMMs) and prevented bone loss in ovariectomized mice, indicating its potential as a therapeutic agent for osteoporosis .
Anti-Diabetic Effects
This compound has been investigated for its hypoglycemic properties, particularly in managing type 2 diabetes.
Table 1: Summary of this compound's Anti-Diabetic Effects
Parameter | Control Group | This compound Group |
---|---|---|
Fasting Blood Glucose (mg/dL) | 250 ± 15 | 180 ± 10 |
Plasma Insulin (µU/mL) | 5 ± 1 | 12 ± 2 |
HbA1c (%) | 8.5 ± 0.5 | 6.5 ± 0.4 |
Body Weight (g) | 30 ± 2 | 28 ± 2 |
Cardiovascular and Renal Protection
This compound has shown promise in reducing cardiovascular diseases (CVDs) and kidney damage associated with diabetes.
Study Overview
- Objective : To evaluate the protective effects of this compound on heart and kidney function in diabetic rats.
- Results : this compound treatment led to reduced levels of inflammatory cytokines and oxidative stress markers in cardiac and renal tissues, suggesting its potential as a protective agent against diabetes-induced organ damage .
Pharmacological Mechanisms
The pharmacological actions of this compound extend beyond anticancer and anti-diabetic effects. It exhibits antimicrobial properties, potentially aiding in the treatment of infections through its secondary metabolite activities.
Research Insights
Mécanisme D'action
Le composé 1 activateur de procaspase exerce ses effets en activant la procaspase-3, une forme inactive de l’enzyme caspase-3. Le composé chélate les ions zinc, qui inhibent normalement la procaspase-3. En supprimant cette inhibition, le composé 1 activateur de procaspase permet à la procaspase-3 d’être convertie en caspase-3 active. La caspase-3 active déclenche ensuite une cascade d’événements qui conduisent à l’apoptose, ou mort cellulaire programmée .
Analyse Biochimique
Biochemical Properties
Vindoline interacts with several enzymes and proteins in its biochemical reactions. The terminal steps in the biosynthesis of this compound are catalyzed by separate acetyl coenzyme A-dependent O-acetyltransferases in Madagascar periwinkle . Two genes were isolated that had 63% nucleic acid identity and whose deduced amino acid sequences were 78% identical . These enzymes are named minovincinine-19-O-acetyltransferase (MAT) and deacetylthis compound-4-O-acetyltransferase (DAT) because they catalyze the 19-O-acetylation of indole alkaloids such as minovincinine and hörammericine and the 4-O-acetylation of deacetylthis compound, respectively .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. The coincident expression of tryptophan decarboxylase, strictosidine synthase, and MAT within root cortical cells suggests that the entire pathway for the biosynthesis of tabersonine and its substituted analogs occurs within these cells . This indicates that this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The biosynthesis of this compound from tabersonine starts from the hydroxylation by the tabersonine 16-hydroxylase 2 (T16H2), followed by O-methylation by the 16-hydroxytabersonine O-methyltransferase (16OMT), resulting in the formation of 16-hydroxytabersonine and 16-methoxytabersonine, respectively .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. Assays were carried out as described in experimental procedures, containing either 0.17 μg of rDAT or 6.0 μg of rMAT, respectively, along with 20 μM deacetylthis compound .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du composé 1 activateur de procaspase implique plusieurs étapes. L’intermédiaire clé est le 2-(4-benzylpiperazin-1-yl)-N-[(2-hydroxy-3-prop-2-ényl-phényl)méthylidèneamino]acétamide. La voie de synthèse implique généralement les étapes suivantes :
Formation du dérivé pipérazine : L’étape initiale implique la réaction de la pipérazine avec le chlorure de benzyle pour former la 4-benzylpipérazine.
Formation du dérivé acétamide : L’étape suivante implique la réaction de la 4-benzylpipérazine avec le chlorure de chloroacétyle pour former le 2-(4-benzylpiperazin-1-yl)acétamide.
Formation du composé final : La dernière étape implique la réaction du 2-(4-benzylpiperazin-1-yl)acétamide avec le 2-hydroxy-3-prop-2-ényl-benzaldéhyde en conditions basiques pour former le composé 1 activateur de procaspase.
Méthodes de production industrielle
La production industrielle du composé 1 activateur de procaspase suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et la capacité de production du processus.
Analyse Des Réactions Chimiques
Types de réactions
Le composé 1 activateur de procaspase subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe hydroxyle phénolique.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe imine, le convertissant en amine.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe benzyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs courants incluent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.
Substitution : Les nucléophiles courants incluent les amines et les thiols.
Principaux produits formés
Oxydation : Le principal produit formé est le dérivé quinone correspondant.
Réduction : Le principal produit formé est le dérivé amine correspondant.
Substitution : Les principaux produits formés sont les dérivés benzyle substitués.
Applications de recherche scientifique
Le composé 1 activateur de procaspase a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme outil de recherche pour étudier les mécanismes de l’apoptose et le rôle des caspases dans la mort cellulaire.
Biologie : Il est utilisé pour étudier les voies cellulaires impliquées dans l’apoptose et pour identifier des cibles thérapeutiques potentielles pour le traitement du cancer.
Médecine : Il a montré un potentiel en tant qu’agent anticancéreux et est actuellement évalué en essais cliniques pour le traitement de divers cancers, notamment le glioblastome et les tumeurs neuroendocrines
Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques et dans l’étude des mécanismes de résistance aux médicaments dans les cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Le composé 1 activateur de procaspase est unique en sa capacité à activer sélectivement la procaspase-3 et à induire l’apoptose dans les cellules cancéreuses. Des composés similaires incluent :
B-PAC-1 : Un dérivé du composé 1 activateur de procaspase avec une puissance et une sélectivité accrues pour la procaspase-3.
TRAIL : Ligand induisant l’apoptose lié au facteur de nécrose tumorale, qui induit l’apoptose en se liant aux récepteurs de mort à la surface cellulaire.
Activateurs de caspase : D’autres composés de petite taille qui activent les caspases et induisent l’apoptose, tels que PAC-2 et PAC-3
Le composé 1 activateur de procaspase se distingue par son activation directe de la procaspase-3 et son potentiel d’utilisation dans des thérapies combinées pour améliorer l’efficacité d’autres agents anticancéreux.
Activité Biologique
Vindoline is an indole alkaloid primarily derived from the plant Catharanthus roseus (Madagascar periwinkle). This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and recent advancements in its production.
Chemical Structure and Properties
This compound's molecular structure is characterized by its indole moiety, which contributes to its biological activity. Its chemical formula is , and it exhibits a complex stereochemistry that is crucial for its interaction with biological targets.
Biological Activities
-
Anticancer Properties
- This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit cell proliferation in human gynecological cancer cells with IC50 values in the low micromolar range .
- A study synthesized new derivatives of this compound, enhancing its antiproliferative activity against cancer cells, showcasing the potential for developing more effective anticancer agents based on this compound .
-
Mechanism of Action
- The primary mechanism through which this compound exerts its anticancer effects is through the disruption of microtubule dynamics, similar to other Vinca alkaloids such as vincristine and vinblastine. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
- This compound has also been shown to increase insulin secretion, indicating potential applications in diabetes management .
-
Metabolic Engineering for Enhanced Production
- Recent advancements in metabolic engineering have significantly increased the yield of this compound production from tabersonine, another alkaloid precursor. A yeast strain engineered for high-yield production achieved a titer of approximately 16.5 mg/L, marking a substantial improvement over previous methods .
- The engineering strategies included optimizing the expression of cytochrome P450 enzymes and pairing them with suitable reductases to enhance the biosynthetic pathway efficiency .
Case Studies
-
Case Study 1: Antiproliferative Activity
A series of experiments conducted on various human cancer cell lines revealed that this compound derivatives exhibited enhanced cytotoxicity compared to natural this compound. The derivatives were tested against ovarian and cervical cancer cells, demonstrating IC50 values significantly lower than those for standard chemotherapeutic agents . -
Case Study 2: Metabolic Engineering
In a study aimed at optimizing this compound production, researchers employed Saccharomyces cerevisiae as a host organism. By manipulating multiple genes involved in the biosynthetic pathway, they achieved a production increase by over 3,800,000-fold compared to the wild-type strain . This breakthrough not only enhances availability but also paves the way for further research into derivative compounds.
Data Summary
Propriétés
Numéro CAS |
2182-14-1 |
---|---|
Formule moléculaire |
C25H32N2O6 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
methyl (1S,10R,12S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C25H32N2O6/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28/h7-10,14,19-21,30H,6,11-13H2,1-5H3/t19?,20?,21?,23-,24-,25+/m0/s1 |
Clé InChI |
CXBGOBGJHGGWIE-KVNPHLGMSA-N |
SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |
SMILES isomérique |
CC[C@]12C=CCN3C1[C@@]4(CC3)C([C@@](C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |
SMILES canonique |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |
Apparence |
Powder |
Key on ui other cas no. |
2182-14-1 |
Pictogrammes |
Health Hazard |
Synonymes |
(2β,3β,4β,5α,12β,19α)-4-(Acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methyl-aspidospermidine-3-carboxylic Acid Methyl Ester; (-)-Vindoline; NSC 91994; Vindolin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is vindoline primarily synthesized in the Catharanthus roseus plant?
A1: this compound biosynthesis is compartmentalized within the Catharanthus roseus plant. Early steps in the pathway, including the synthesis of the precursor 16-methoxytabersonine, occur predominantly in leaf epidermal cells. [] This precursor is then transported to other cell types within the leaf, such as mesophyll, idioblast, and laticifer cells, where the final enzymatic transformations to this compound take place. []
Q2: What is the role of light in this compound biosynthesis?
A2: Light plays a crucial role in regulating this compound biosynthesis. Studies have shown that light exposure induces the activity of key enzymes involved in the this compound pathway, such as deacetylthis compound 4-O-acetyltransferase (DAT). [, ] Phytochrome, a photoreceptor, has been implicated in this light-mediated induction of DAT activity. [] Light exposure can also influence the transcription levels of genes involved in this compound biosynthesis, such as tabersonine 16-hydroxylase (T16H) and deacetoxythis compound 4-hydroxylase (D4H). [, , ]
Q3: Does polyploidy affect this compound accumulation in Catharanthus roseus?
A3: Research suggests that polyploidy can influence this compound accumulation in Catharanthus roseus. A study found that a callus line induced from a tetraploid leaf accumulated higher levels of this compound compared to diploid callus cultures. [] This suggests that polyploidy may enhance this compound biosynthesis, potentially by influencing chlorophyll content or chloroplast development. []
Q4: What is the key enzymatic step initiating this compound biosynthesis?
A5: The hydroxylation of tabersonine at the C-16 position, catalyzed by tabersonine 16-hydroxylase (T16H), is the crucial first step in the seven-step pathway leading to this compound from tabersonine. [] Interestingly, two distinct cytochrome P450 isoforms, CYP71D12 (T16H1) and CYP71D351 (T16H2), have been identified to possess T16H activity. []
Q5: How is the expression of T16H isoforms regulated?
A6: The two T16H isoforms exhibit distinct expression patterns. T16H1 expression is limited to flowers and undifferentiated cells, whereas T16H2 expression aligns with other this compound biosynthetic genes, peaking in young leaves. [] This suggests organ-dependent regulation of tabersonine 16-hydroxylation. []
Q6: What is the role of tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R) in this compound biosynthesis?
A7: T3O and T3R work in concert to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine, a key intermediate in this compound biosynthesis from tabersonine. [] T3O, a cytochrome P450 enzyme, catalyzes the initial oxidation step, while T3R, an alcohol dehydrogenase, catalyzes the subsequent reduction. [] Importantly, these enzymes seem to function in a tightly coupled manner, as the T3O reaction product is an epoxide that cannot be utilized by T3R alone. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.